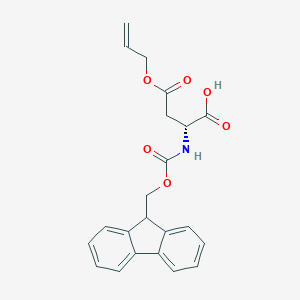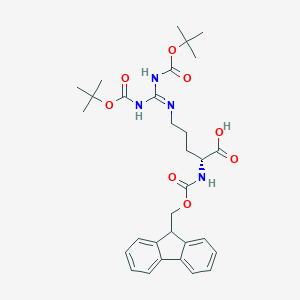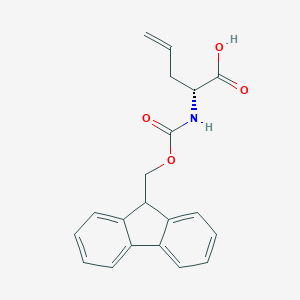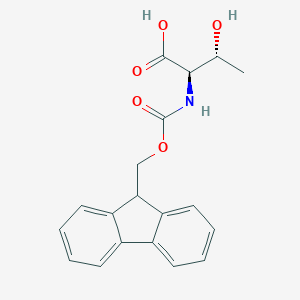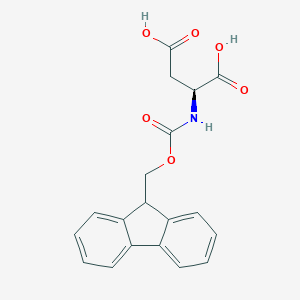
Fmoc-L-aspartic acid
Vue d'ensemble
Description
Fmoc-L-aspartic acid, also known as Fmoc-Asp(OtBu)-OH or Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid . It is used in solid phase peptide synthesis . The Fmoc group is rapidly removed by base .
Synthesis Analysis
Fmoc-L-aspartic acid is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . A paper titled “Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups” discusses an alternative approach to address this longstanding challenge of peptide synthesis by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond .
Molecular Structure Analysis
The topological features of Fmoc-L-aspartic acid were investigated using the Multiwfn program and AIMAll software for the electronic structure, covalent and non-covalent weak interactions predictions by electron localization function (ELF), localized orbital locator (LOL), reduced density gradient (RDG) studies and atoms in molecules (AIM) .
Chemical Reactions Analysis
Fmoc-L-aspartic acid is involved in complex chemical reactions during peptide synthesis. These include deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Physical And Chemical Properties Analysis
Fmoc-L-aspartic acid has a molecular weight of 411.45 g/mol . It is a powder form and its optical activity is [α]20/D −24±2°, c = 1% in DMF . It has a melting point of 148-150 °C (dec.) .
Applications De Recherche Scientifique
1. Self-Assembly and Nanoarchitecture Design
Fmoc-L-aspartic acid demonstrates intriguing properties in self-assembly and nanoarchitecture design. It is observed to form rod-like structures under various conditions, contributing to the development of novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
2. Biocompatibility in Ophthalmology
The biocompatibility of peptide hydrogels containing Fmoc-L-aspartic acid was evaluated for potential applications in ophthalmology. This research suggests its suitability as an implantable drug delivery system for treating ocular anterior segment diseases such as glaucoma and keratopathy (Liang et al., 2010).
3. Photocaging in Peptide Synthesis
Fmoc-L-aspartic acid is useful in the synthesis of photocaged peptides, which are significant in the study of peptides and proteins at side chain carboxylic groups. This application is crucial for the controlled release and activation of biological molecules in research (Tang et al., 2015).
4. Peptide Synthesis and Aspartimide Prevention
In peptide synthesis, Fmoc-L-aspartic acid is used to minimize aspartimide formation, a common challenge in the synthesis of certain peptides. This application enhances the efficiency and accuracy of peptide synthesis (Behrendt et al., 2016).
5. Enantioseparation in Analytical Chemistry
Fmoc-L-aspartic acid is employed in micellar capillary electrophoresis for enantioseparation of amino acids, offering a method to distinguish between different forms of amino acids in complex samples like rice wine (Miao et al., 2017).
6. Synthesis of Functionalized Pyrroles
Fmoc-L-aspartic acid is instrumental in the synthesis of functionalized pyrroles, contributing to advancements in organic chemistry and the development of new compounds with potential applications in various fields (Lemrová et al., 2022).
7. Synthesis of Nonnatural Amino Acids
It aids in the synthesis of 1,2,4-oxadiazole-containing nonnatural amino acids, which are crucial in combinatorial synthesis and drug development (Hamze et al., 2003).
8. Biocatalysis in Peptide Gel Particles
Fmoc-L-aspartic acid contributes to the creation of peptide gel microparticles for biocatalysis, a process critical in biotechnological applications such as enzyme immobilization (Scott et al., 2013).
9. Total Synthesis of Halicylindramide A
Its use in the total synthesis of halicylindramide A, a compound of interest in medicinal chemistry, showcases its versatility in complex peptide synthesis (Seo & Lim, 2009).
10. Synthesis of Cyclized Peptides
Fmoc-L-aspartic acid is vital in the synthesis of cyclized peptides, which have applications in vaccine development and protein-protein interaction studies (Brugghe et al., 2009).
Safety And Hazards
Orientations Futures
There are ongoing efforts to improve the synthesis of Fmoc-L-aspartic acid and other peptides. For instance, a computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence . This could help in identifying problematic sequences and mitigating issues they may present, ensuring the reliable use of peptide reagents in various contexts .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427054 | |
| Record name | Fmoc-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-aspartic acid | |
CAS RN |
119062-05-4 | |
| Record name | Fmoc-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





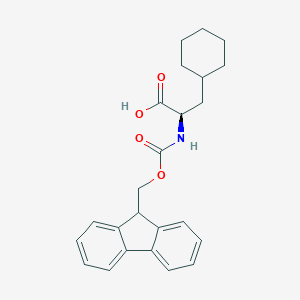
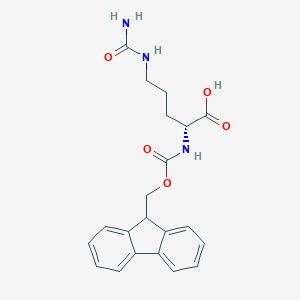

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)



